

2,4-dichloro-6-methylpyrimidine CAS number and IUPAC name

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylpyrimidine

Cat. No.: B020014

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An In-depth Technical Guide to **2,4-dichloro-6-methylpyrimidine**

This technical guide provides a comprehensive overview of **2,4-dichloro-6-methylpyrimidine**, a key chemical intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

CAS Number: 5424-21-5[\[1\]](#)

IUPAC Name: **2,4-dichloro-6-methylpyrimidine**[\[2\]](#)

This compound is a heterocyclic organic molecule with a pyrimidine ring substituted by two chlorine atoms and a methyl group.[\[3\]](#) The presence of the chlorine atoms makes it a highly reactive intermediate, particularly for nucleophilic substitution and cross-coupling reactions.[\[1\]](#) [\[3\]](#) It is typically a white to light yellow solid at room temperature and is soluble in many organic solvents but has limited solubility in water.[\[3\]](#)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2,4-dichloro-6-methylpyrimidine**.

Property	Value	Source
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[1]
Molecular Weight	163.00 g/mol	[1]
Melting Point	44-47 °C	[1]
Boiling Point	219 °C	[1]
Appearance	White to light yellow solid	[3]
¹ H NMR Spectrum	Data available	[2] [4]
¹³ C NMR Spectrum	Data available	[2]
IR Spectrum	Data available	[2]
Mass Spectrum	m/z: 164.7 [M+H] ⁺	[5]

Note: While the existence of NMR and IR spectra is confirmed, specific peak data is not readily available in public literature and may require access to specialized databases.

Synthesis and Experimental Protocols

2,4-dichloro-6-methylpyrimidine is primarily synthesized from 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol).[5]

Synthesis of 2,4-dichloro-6-methylpyrimidine from 6-Methyluracil

This protocol describes the chlorination of 6-methyluracil using phosphoryl chloride (POCl₃).

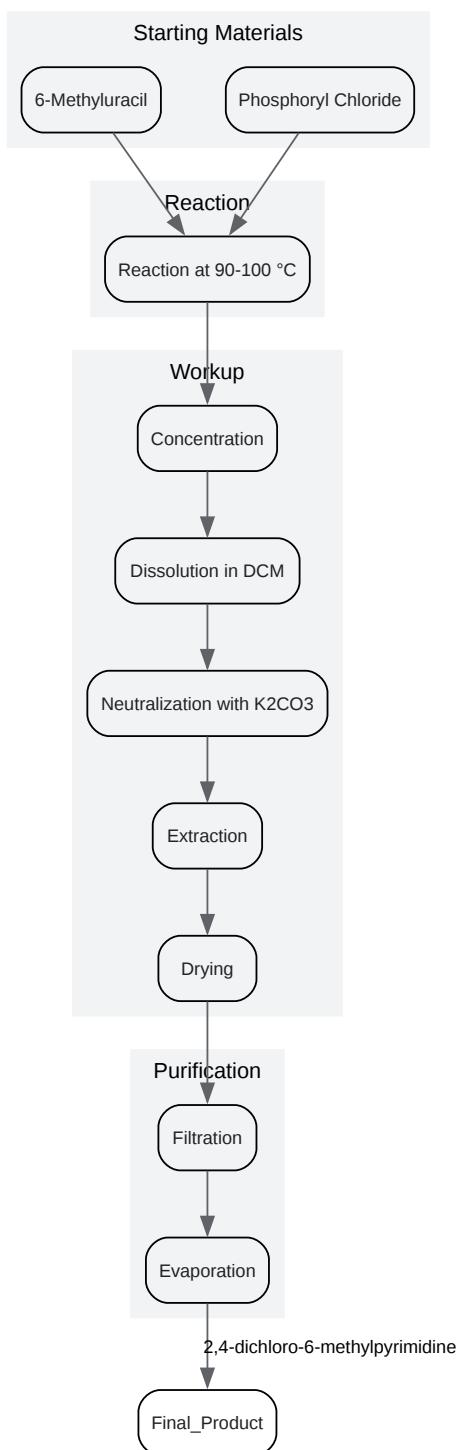
Experimental Protocol:

- To a flask maintained under an inert atmosphere (e.g., nitrogen or argon), add 6-methyluracil (1.0 kg, 7.9 mol).[5]
- Carefully add phosphoryl chloride (8.0 L) to the flask.[5]

- Heat the mixture to 90-100 °C with stirring. The reaction should become a clear solution after approximately 2 hours.[5]
- Continue heating and stirring for about 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[5]
- After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess phosphoryl chloride.[5]
- Dissolve the residue in dichloromethane (DCM, 10.0 L).[5]
- Slowly add the DCM solution dropwise to a 25% aqueous solution of potassium carbonate (K_2CO_3) at a temperature below 40 °C, until the pH of the aqueous layer is between 3 and 4. [5]
- Separate the organic layer. Extract the aqueous layer with DCM (10.0 L).[5]
- Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).[5]
- Filter the mixture and wash the filter cake with DCM.[5]
- Evaporate the filtrate to dryness under reduced pressure at 40 °C to yield **2,4-dichloro-6-methylpyrimidine** as a yellow solid.[5]

The following diagram illustrates the workflow for this synthesis.

Synthesis Workflow of 2,4-dichloro-6-methylpyrimidine

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Synthesis Workflow

Applications in Drug Development

2,4-dichloro-6-methylpyrimidine is a crucial building block in the synthesis of various biologically active compounds, particularly in the development of targeted cancer therapies.

Intermediate for EGFR Inhibitors

Derivatives of **2,4-dichloro-6-methylpyrimidine** have been investigated as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).^{[6][7]} One such promising compound, designated L-18, has shown significant inhibitory activity against EGFR T790M/L858R kinase and strong antiproliferative effects on H1975 cancer cells.^{[6][7]}

Quantitative Biological Data for L-18 (a derivative):

Parameter	Value	Cell Line	Target	Source
IC ₅₀	0.65 ± 0.06 μM	H1975	EGFR T790M/L858R	[7]
Inhibitory Activity	81.9%	-	EGFR T790M/L858R	[6][7]

Experimental Protocol for EGFR Inhibitor Synthesis (General)

The synthesis of EGFR inhibitors like L-18 from **2,4-dichloro-6-methylpyrimidine** typically involves a nucleophilic aromatic substitution reaction. The general steps are outlined below, based on the synthesis of similar dianilinopyrimidine EGFR inhibitors.

- Dissolve **2,4-dichloro-6-methylpyrimidine** in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask.
- Add an equimolar amount of the desired aniline derivative and a base (e.g., NaHCO₃).
- Heat the mixture to reflux and stir overnight.

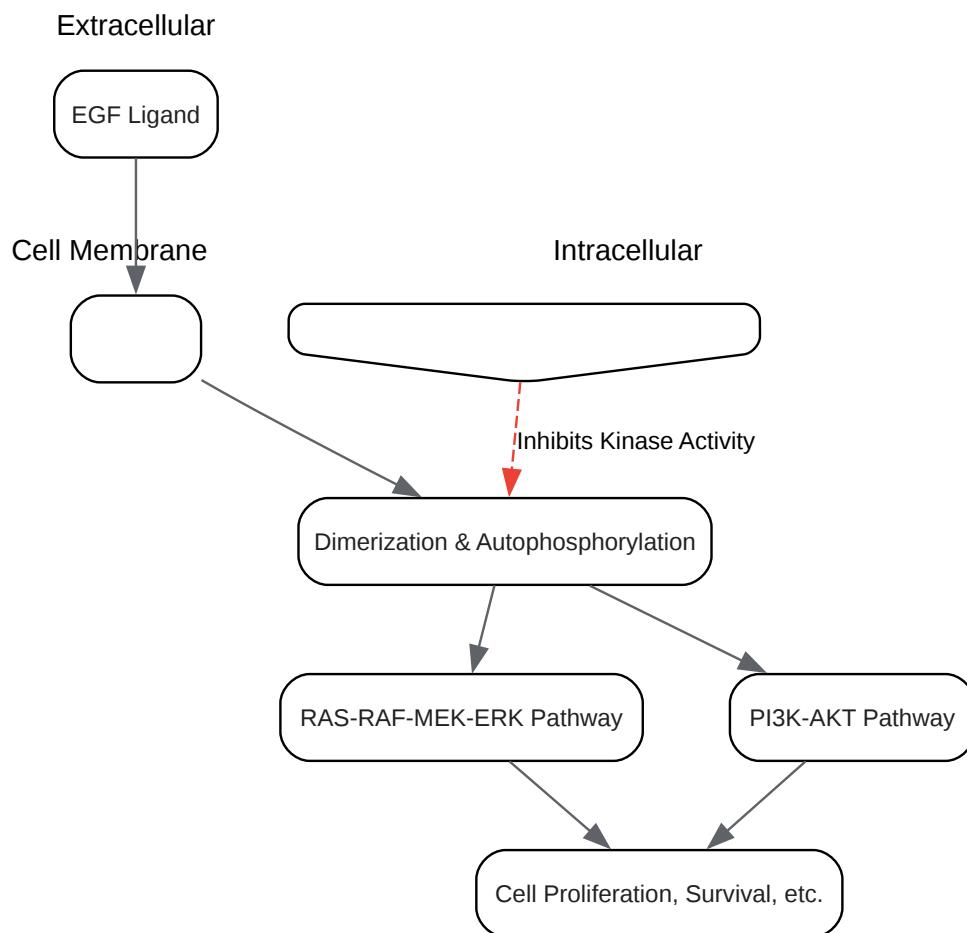
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Filter the precipitate and wash it with water to yield the crude product.
- The second chlorine atom can be substituted in a subsequent step with a different amine under similar conditions to produce the final dianilinopyrimidine derivative.
- Further purification can be achieved by recrystallization or column chromatography.

The EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated due to mutations in the EGFR gene. EGFR inhibitors work by blocking the ATP binding site of the kinase domain, thereby preventing the downstream signaling cascade that leads to tumor growth.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

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EGFR Signaling and Inhibition

Conclusion

2,4-dichloro-6-methylpyrimidine is a versatile and valuable chemical intermediate with significant applications in the development of new therapeutics, particularly in the field of oncology. Its reactivity allows for the synthesis of a diverse range of compounds, and its role as

a precursor to potent EGFR inhibitors highlights its importance in modern drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound.

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